molecular formula C13H23NO4 B2378207 (2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid CAS No. 2059917-37-0

(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid

Cat. No.: B2378207
CAS No.: 2059917-37-0
M. Wt: 257.33
InChI Key: KFLWOWNEKVAXJD-MYJAWHEDSA-N
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Description

(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid is a complex organic compound characterized by its unique stereochemistry and functional groups. The presence of the tert-butoxycarbonyl group, a common protecting group in organic synthesis, adds to its versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through a reaction with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine . The reaction is usually carried out under mild conditions to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which (2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical reactions . This property makes it a valuable tool in synthetic chemistry, where it can be used to protect and deprotect functional groups as needed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4R,6S)-1-[(tert-butoxy)carbonyl]-2,6-dimethylpiperidine-4-carboxylic acid apart is its unique combination of stereochemistry and functional groups, which confer specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise control over chemical transformations .

Properties

IUPAC Name

(2S,6R)-2,6-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8-6-10(11(15)16)7-9(2)14(8)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t8-,9+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLWOWNEKVAXJD-ULKQDVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(C[C@@H](N1C(=O)OC(C)(C)C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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